
(Chlorosulfanyl)(methanesulfonyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chlorosulfanyl)(methanesulfonyl)methane is an organosulfur compound with the molecular formula CH3SO2SCH3
準備方法
Synthetic Routes and Reaction Conditions
(Chlorosulfanyl)(methanesulfonyl)methane can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with methanethiol in the presence of a base. The reaction proceeds as follows:
CH3SO2Cl+CH3SH→CH3SO2SCH3+HCl
This reaction typically requires a non-nucleophilic base such as triethylamine to neutralize the hydrochloric acid produced.
Industrial Production Methods
Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(Chlorosulfanyl)(methanesulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonyl compounds.
科学的研究の応用
(Chlorosulfanyl)(methanesulfonyl)methane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and sulfanyl groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Chlorosulfanyl)(methanesulfonyl)methane involves its reactivity with nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the sulfanyl group.
Methanesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Dimethyl sulfone: Contains two methyl groups attached to a sulfone group.
Uniqueness
(Chlorosulfanyl)(methanesulfonyl)methane is unique due to the presence of both sulfonyl and sulfanyl groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
特性
CAS番号 |
89986-84-5 |
|---|---|
分子式 |
C2H5ClO2S2 |
分子量 |
160.6 g/mol |
IUPAC名 |
methylsulfonylmethyl thiohypochlorite |
InChI |
InChI=1S/C2H5ClO2S2/c1-7(4,5)2-6-3/h2H2,1H3 |
InChIキー |
TVPJZMFYKNYHGU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CSCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


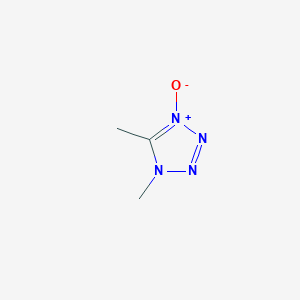

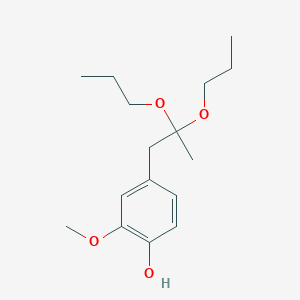
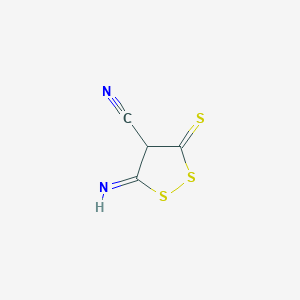
![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
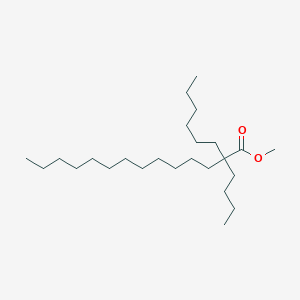
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)


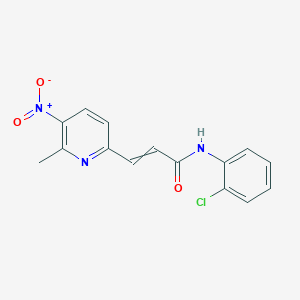

![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
